molecular formula C19H18Br2N2O3 B5083016 6-bromo-1-[(5-bromo-2-propanoylphenyl)amino]-2-methoxy-2-methyl-1,2-dihydro-3H-indol-3-one

6-bromo-1-[(5-bromo-2-propanoylphenyl)amino]-2-methoxy-2-methyl-1,2-dihydro-3H-indol-3-one

Cat. No.: B5083016
M. Wt: 482.2 g/mol
InChI Key: YYRVMFISLRQZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-1-[(5-bromo-2-propanoylphenyl)amino]-2-methoxy-2-methyl-1,2-dihydro-3H-indol-3-one is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes bromine atoms, a methoxy group, and a propanoylphenylamino moiety.

Preparation Methods

The synthesis of 6-bromo-1-[(5-bromo-2-propanoylphenyl)amino]-2-methoxy-2-methyl-1,2-dihydro-3H-indol-3-one involves several stepsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents like dichloromethane or acetonitrile .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-bromo-1-[(5-bromo-2-propanoylphenyl)amino]-2-methoxy-2-methyl-1,2-dihydro-3H-indol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds include other brominated indole derivatives, such as:

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities

Properties

IUPAC Name

6-bromo-1-(5-bromo-2-propanoylanilino)-2-methoxy-2-methylindol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Br2N2O3/c1-4-17(24)13-7-5-11(20)9-15(13)22-23-16-10-12(21)6-8-14(16)18(25)19(23,2)26-3/h5-10,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRVMFISLRQZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Br)NN2C3=C(C=CC(=C3)Br)C(=O)C2(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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